N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide, commonly referred to as PTP1B inhibitor, is a chemical compound that has been widely used in scientific research. The compound has been shown to have potential therapeutic applications in the treatment of diabetes, obesity, and cancer.
Aplicaciones Científicas De Investigación
Anti-Tubercular Agents
This compound has been used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Inhibitors of Receptor Tyrosine Kinase
The compound has been used as a PDGF receptor tyrosine kinase inhibitor . It can be used in the treatment of angiotensin II-induced diseases .
Treatment of Dyslipidemia
The compound has been used in the treatment and/or prophylaxis of diseases which can be treated with HDL-cholesterol raising agents , such as dyslipidemia .
Treatment of Atherosclerosis
It has also been used in the treatment and/or prophylaxis of atherosclerosis .
Treatment of Cardiovascular Diseases
The compound has been used in the treatment and/or prophylaxis of cardiovascular diseases .
Anticancer Activity
The compound has shown anticancer activity against lung cancer .
Antibacterial and Antifungal Activity
The compound has shown antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species .
Antioxidant Activity
Propiedades
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2/c19-18(20,21)27-14-5-1-3-12(9-14)17(26)25-11-15-16(24-8-7-23-15)13-4-2-6-22-10-13/h1-10H,11H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFQXQJCZJHRCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.